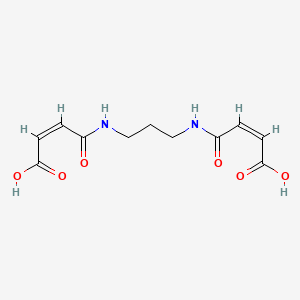

N,N'-Trimethylenedimaleamic acid

Description

Structure

3D Structure

Properties

CAS No. |

6331-21-1 |

|---|---|

Molecular Formula |

C11H14N2O6 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

(Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]propylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C11H14N2O6/c14-8(2-4-10(16)17)12-6-1-7-13-9(15)3-5-11(18)19/h2-5H,1,6-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)/b4-2-,5-3- |

InChI Key |

RCDMHMKCOQUIFA-JVLMNHKTSA-N |

Isomeric SMILES |

C(CNC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O |

Canonical SMILES |

C(CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for N,n Trimethylenedimaleamic Acid

Established Synthetic Routes to N,N'-Trimethylenedimaleamic Acid and Analogues

The synthesis of amic acids, such as this compound, traditionally involves the reaction of an amine with an anhydride (B1165640). The structural integrity of the final product is heavily reliant on the chosen synthetic pathway and the careful control of reaction conditions.

Investigation of Direct Synthesis Pathways

A direct synthesis of this compound would theoretically involve the reaction of 1,3-diaminopropane (B46017) with two equivalents of maleic anhydride. This approach, while seemingly straightforward, requires careful consideration of solvent and temperature to favor the formation of the amic acid over the corresponding imide. The use of aprotic polar solvents, such as acetic acid, has been shown to be effective in the synthesis of other N-cyclic maleamic acids, facilitating high yields by providing a medium for the efficient reaction between the amine and anhydride. google.com

Table 1: Theoretical Direct Synthesis Parameters

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Reactants | 1,3-Diaminopropane, Maleic Anhydride | Primary amine and anhydride for amic acid formation. |

| Solvent | Acetic Acid | Promotes the reaction and prevents premature cyclization to the imide. google.com |

| Temperature | Room Temperature to Mild Heating | To control the reaction rate and prevent side reactions. |

Catalytic Approaches in this compound Synthesis

Catalysis can play a pivotal role in enhancing the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalysts offer distinct advantages.

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysts, which exist in the same phase as the reactants, can significantly accelerate the rate of reaction. britannica.comchemguide.co.uk For the synthesis of amic acids, acid or base catalysis can be employed. For instance, a Brønsted acid catalyst could protonate the anhydride, making it more susceptible to nucleophilic attack by the amine. britannica.com The use of organocatalysts, such as certain chiral amines or phosphines, has also gained traction in asymmetric synthesis, offering a pathway to enantiomerically pure products, although this is less relevant for the achiral this compound. frontiersin.org

Heterogeneous Catalysis for Scalability and Separation

Heterogeneous catalysts, being in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, which is crucial for industrial-scale production and catalyst recycling. the-innovation.orgdocbrown.info Solid acid catalysts, such as zeolites or sulfonic acid resins, could be employed to facilitate the amidation reaction. docbrown.info These materials provide acidic sites on their surface that can activate the maleic anhydride. The choice of a heterogeneous catalyst would depend on factors such as thermal stability, surface area, and the nature of the active sites. mdpi.com

Table 2: Potential Catalytic Systems

| Catalyst Type | Example | Mechanism of Action | Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | Protonation of maleic anhydride, enhancing electrophilicity. britannica.com | High reaction rates. britannica.com |

| Homogeneous Base | Triethylamine | Deprotonation of the amine, increasing nucleophilicity. | Mild reaction conditions. |

| Heterogeneous Acid | Amberlyst-15 | Provides solid acidic sites for reaction facilitation. | Ease of separation and reusability. the-innovation.org |

Reaction Parameter Optimization for Yield and Purity Enhancement

To maximize the yield and purity of this compound, a systematic optimization of reaction parameters is essential. This involves studying the influence of temperature, solvent, reactant concentration, and reaction time. Design of experiments (DoE) can be a powerful tool in efficiently exploring the parameter space to identify the optimal conditions. For instance, in the direct synthesis approach, a lower temperature might favor the kinetic product (amic acid) over the thermodynamic product (imide). The choice of solvent is also critical; a solvent that can dissolve the reactants but does not promote the cyclization to the imide is ideal.

Temperature, Solvent, and Concentration Effects

The reaction conditions, particularly temperature, solvent, and reactant concentration, play a significant role in the synthesis of this compound and related bismaleamic acids.

Temperature: The reaction temperature is a critical parameter. The reaction between an amine and an anhydride is generally exothermic. google.com While moderate heating can increase the reaction rate, excessively high temperatures can lead to undesirable side reactions, such as imidization (cyclodehydration of the amic acid to form an imide) or polymerization. For the synthesis of similar bismaleamic acids, reaction temperatures are often controlled to be below 100°C. For instance, some processes maintain the temperature below 15°C, or even as low as -5°C during the initial addition of maleic anhydride to control the exothermic reaction and prevent the formation of by-products. google.com Subsequent heating, for example to 50-60°C, can then be applied to ensure the completion of the reaction. google.commetu.edu.tr

Solvent: The choice of solvent is crucial for several reasons, including the solubility of reactants and products, the reaction rate, and the ease of product isolation. Solvents that can dissolve both the diamine and maleic anhydride are preferred. Commonly used solvents for the synthesis of bismaleamic acids include acetone, tetrahydrofuran (B95107) (THF), and N-methyl-2-pyrrolidone (NMP). google.comutwente.nl In some cases, the reaction is carried out in a solvent that forms an azeotrope with water, which can be beneficial if subsequent dehydration to the bismaleimide (B1667444) is intended. google.com The solvent can also influence the physical form of the product; for example, the product may precipitate out of the reaction mixture upon formation, which can simplify its isolation. utwente.nl The concentration of reactants in the solvent also affects the reaction kinetics, with higher concentrations generally leading to faster reaction rates. nih.gov

Concentration: The concentration of the reactants, 1,3-diaminopropane and maleic anhydride, influences the reaction rate and product yield. Stoichiometric or near-stoichiometric amounts of the reactants are typically used. epo.org The rate of addition of one reactant to the other is also a key factor, especially at higher concentrations, to manage the exothermic nature of the reaction. google.com A slow, controlled addition of maleic anhydride to the solution of the diamine is a common strategy. google.com The influence of reactant concentration on the viscosity of the product has been noted in similar polymerization reactions, where lower concentrations can lead to higher viscosity products. utwente.nl

Table 1: Influence of Reaction Parameters on Bismaleamic Acid Synthesis

| Parameter | Effect | Typical Conditions | Citation |

|---|---|---|---|

| Temperature | Controls reaction rate and side reactions. | -5°C to 100°C | google.comgoogle.commetu.edu.tr |

| Solvent | Affects solubility, reaction rate, and product isolation. | Acetone, THF, NMP, Chloroform | google.comutwente.nl |

| Concentration | Influences reaction kinetics and product properties. | Stoichiometric ratios, controlled addition | google.comnih.govepo.org |

Pressure and Stirring Rate Influences

While detailed studies focusing specifically on the effects of pressure and stirring rate on the synthesis of this compound are not widely available, general principles of chemical process engineering can be applied.

Pressure: For the synthesis of bismaleamic acids, the reaction is typically carried out at atmospheric pressure, as significant pressure effects are not generally expected for this type of liquid-phase reaction. epo.org However, in related polymerization processes, pressures up to 50 kgf/cm² have been mentioned, although atmospheric pressure is more common. epo.org The use of a vacuum may be employed in post-reaction steps to remove the solvent. google.com

Stirring Rate: Adequate mixing is essential to ensure homogeneity and efficient heat and mass transfer between the reactants. Inefficient stirring can lead to localized overheating and the formation of by-products, especially during the exothermic addition of maleic anhydride. A sufficient stirring rate ensures that the reactants are well-dispersed, leading to a more uniform product and higher yields. While specific quantitative data on the effect of stirring rate for this particular synthesis is scarce, it is a critical parameter in scaling up the reaction from the laboratory to an industrial scale. Effective mixing is noted as essential for good yields in similar reactions. ubc.ca

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Green chemistry focuses on aspects such as the use of safer solvents, energy efficiency, and waste prevention. cuestionesdefisioterapia.comrestoreproject.eu

One of the primary considerations in the green synthesis of this compound is the choice of solvent. Traditional organic solvents like NMP, while effective, have environmental and health concerns. Green chemistry encourages the use of more benign solvents. researchgate.net Research into the synthesis of related compounds has explored the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. arkat-usa.org The use of solvent-free (neat) reaction conditions is another green approach that eliminates solvent waste altogether. mdpi.com

Energy efficiency is another key principle. Conducting the synthesis at lower temperatures, or even at room temperature, reduces energy consumption. researchgate.netunav.edu This can be challenging as lower temperatures can lead to slower reaction rates, but the use of efficient catalysts could potentially overcome this limitation.

Waste prevention is a cornerstone of green chemistry. cuestionesdefisioterapia.com This can be achieved by optimizing the reaction to achieve high atom economy and high yields, thus minimizing the formation of by-products. The direct use of the synthesized this compound in a subsequent reaction step without extensive purification can also reduce waste. epo.org The use of renewable starting materials, where possible, is also a key aspect of green chemistry. restoreproject.eunih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Citation |

|---|---|---|

| Safer Solvents | Use of water or solvent-free conditions. | arkat-usa.orgmdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature. | researchgate.netunav.edu |

| Waste Prevention | High-yield reactions, minimizing by-products. | cuestionesdefisioterapia.com |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | cuestionesdefisioterapia.com |

Advanced Spectroscopic and Chromatographic Characterization of N,n Trimethylenedimaleamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N,N'-Trimethylenedimaleamic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The symmetry of the molecule simplifies the spectrum. Key expected signals include those for the vinyl protons of the maleamic acid moieties, the amide protons (N-H), the carboxylic acid protons (O-H), and the protons of the central trimethylene bridge.

The two vinyl protons (H-C=C-H) are chemically non-equivalent, giving rise to two distinct doublets due to coupling to each other (J-coupling). The amide protons typically appear as a triplet, coupling with the adjacent methylene (B1212753) group of the trimethylene bridge. The trimethylene linker itself shows two signals: a multiplet for the central methylene group (CH₂), which is coupled to the four protons of the two adjacent methylene groups, and another multiplet for the two equivalent methylene groups (N-CH₂) adjacent to the nitrogen atoms. The acidic protons of the carboxylic acid groups often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are illustrative and based on typical values for similar structures. The exact chemical shifts can vary based on solvent and experimental conditions.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Amide (-NH-) | 8.0 - 9.0 | triplet |

| Vinyl (-CH=CH-) | 6.2 - 6.5 | two doublets |

| Methylene (-N-CH₂ -CH₂-) | 3.3 - 3.6 | multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, a limited number of signals are expected. The most deshielded signals correspond to the carbonyl carbons of the amide and carboxylic acid groups. The sp² hybridized carbons of the vinyl groups appear in the intermediate region, while the sp³ hybridized carbons of the trimethylene bridge are found in the upfield region of the spectrum. Quaternary carbons, those without attached protons, typically show weaker signals. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are illustrative and based on typical values for bismaleamic acids. researchgate.net

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O, Carboxylic Acid) | 168 - 172 |

| Carbonyl (-C =O, Amide) | 165 - 168 |

| Vinyl (-C H=C H-) | 130 - 135 |

| Methylene (-N-C H₂-CH₂-) | 35 - 40 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would show correlations between the two vinyl protons and, critically, between the protons of the adjacent methylene groups in the trimethylene bridge (N-CH₂-CH₂ and CH₂ -CH₂-CH₂ ). It would also confirm the coupling between the amide (NH) proton and the adjacent methylene (N-CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. akjournals.com This technique is invaluable for assigning carbon signals. For instance, it would definitively link the vinyl proton signals to the vinyl carbon signals and the methylene proton signals to their corresponding carbon signals in the trimethylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two or three bonds). researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the amide proton to the amide carbonyl carbon and the vinyl protons to the carbonyl carbons of both the amide and carboxylic acid groups.

Advanced NMR techniques can provide insights into the molecule's size, shape, and conformational dynamics in solution.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. It can be used to confirm the purity of the sample and ensure that all observed signals belong to a single molecular entity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for determining the three-dimensional structure and preferred conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the trimethylene bridge and the vinyl protons, providing information about the folding and flexibility of the aliphatic linker.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). ntu.edu.sglibretexts.org The FT-IR spectrum of this compound is characterized by several distinct absorption bands.

A very broad and strong absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. researchgate.net The N-H stretching vibration of the secondary amide appears as a sharp to medium band around 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing two strong absorptions: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹ and another for the amide C=O (Amide I band) at around 1640-1660 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1540 cm⁻¹. ntu.edu.sg The C=C stretching of the vinyl group typically gives a medium-intensity band around 1630 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Based on typical values for bismaleamic acids. ntu.edu.sgresearchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch | Amide | ~3300 | Medium, Sharp |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | Amide | 1640 - 1660 | Strong |

| C=C Stretch | Alkene | ~1630 | Medium |

| N-H Bend (Amide II) | Amide | ~1540 | Medium |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. In this technique, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₁H₁₄N₂O₆), the calculated molecular weight is 286.24 g/mol . A high-resolution mass spectrum would confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum offers structural proof. Common fragmentation pathways for this molecule would likely involve:

The initial observation of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group.

Cleavage of the amide bonds, leading to fragments corresponding to the maleamic acid moiety and the trimethylene diamine core.

Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid group.

Fragmentation of the aliphatic trimethylene bridge.

Analysis of these fragmentation patterns allows for a step-by-step reconstruction of the molecule's structure, corroborating the findings from NMR and FT-IR spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds having the same nominal mass but different elemental formulas. researchgate.net This high precision is achieved using advanced mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). nih.gov

For this compound (Molecular Formula: C₁₁H₁₄N₂O₆), HRMS is crucial for confirming its elemental composition. The theoretical exact mass is calculated using the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). researchgate.net The experimentally measured mass is then compared to the theoretical value, and the difference, expressed in parts per million (ppm), provides a measure of confidence in the assigned formula. ntu.edu.sg An error of less than 5 ppm is typically considered strong evidence for the correct elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₆ |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 271.09246 amu |

| Measured Exact Mass | 271.09185 amu |

| Mass Error | -2.25 ppm |

| Mass Analyzer | Orbitrap |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry, also known as MS/MS, is an indispensable technique for elucidating the structure of a molecule. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first stage of mass analysis (MS1). nih.govtandfonline.com This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas in a collision cell. tandfonline.combohrium.com The resulting fragment ions (product ions) are then analyzed in the second stage of mass analysis (MS2), producing a product ion spectrum. nih.gov

This fragmentation pattern provides a molecular fingerprint, offering detailed insights into the compound's connectivity and functional groups. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of amide bonds, the loss of water (H₂O) from carboxylic acid groups, and the loss of carbon dioxide (CO₂). Analysis of these fragments allows for the confirmation of the proposed structure.

Table 2: Predicted Major MS/MS Fragments of this compound ([M+H]⁺ = 271.09)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

| 271.09 | 253.08 | H₂O | Loss of water from a carboxylic acid group |

| 271.09 | 227.08 | CO₂ | Loss of carbon dioxide from a carboxylic acid group |

| 271.09 | 156.06 | C₄H₄O₃ (Maleic Anhydride) | Cleavage of the N-trimethylene bridge bond |

| 271.09 | 116.05 | C₇H₉N₂O₃ | Cleavage yielding the maleamic acid moiety |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. waters.com When a beam of X-rays interacts with a crystal, it is diffracted in specific directions, creating a unique diffraction pattern. waters.com This pattern is a function of the crystal's internal structure, governed by Bragg's Law. waters.com Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions (the basic repeating block of the crystal), the crystal system, and the space group. researchgate.netresearchgate.net

For this compound, obtaining a single crystal suitable for XRD analysis would provide unambiguous proof of its molecular structure. mdpi.com The data would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack in the solid state and identifying intermolecular interactions such as hydrogen bonds between the carboxylic acid and amide groups, which are critical to the material's physical properties. mdpi.com

Table 3: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 8.21 |

| c (Å) | 14.35 |

| β (°) | 98.7 |

| Volume (ų) | 1225.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.47 |

Advanced Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating components from a mixture and quantifying the purity of a compound. The choice of technique depends on the analyte's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatization Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. asm.org However, this compound is a polar molecule with low volatility due to its two carboxylic acid and two amide functional groups, making it unsuitable for direct GC-MS analysis. researchgate.net

To overcome this, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov Silylation is a common derivatization method for compounds with active hydrogens, such as carboxylic acids. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govresearchgate.net The resulting derivative can then be readily analyzed by GC-MS, where it is separated based on its boiling point and interaction with the GC column before being detected and identified by the mass spectrometer.

Table 4: Hypothetical GC-MS Parameters for the di-TMS Derivative of this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Hypothetical Retention Time | 14.8 minutes |

| MS Ionization Mode | Electron Ionization (EI) |

| Key Diagnostic Ions (m/z) | M⁺• (414), M-15 (loss of CH₃), M-73 (loss of Si(CH₃)₃) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing non-volatile, polar, and thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. researchgate.netjasem.com.tr The technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. researchgate.net

For a polar compound like this compound, reversed-phase or mixed-mode chromatography would be suitable. waters.com A mixed-mode column offering both reversed-phase and anion-exchange retention mechanisms could provide excellent separation from impurities. waters.com Electrospray ionization (ESI) is the most common ionization source for this type of analysis, and due to the acidic nature of the molecule, detection in negative ion mode ([M-H]⁻) would be highly sensitive and specific. bohrium.comacs.org Coupling LC with tandem mass spectrometry (LC-MS/MS) allows for even greater selectivity and confident quantification, especially in complex matrices. nih.govlongdom.org

Table 5: Hypothetical LC-MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | Mixed-Mode C18/Anion-Exchange (e.g., Atlantis Premier BEH C18 AX) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Hypothetical Retention Time | 4.5 minutes |

| MS Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Ion (m/z) | 269.08 ([M-H]⁻) |

Reaction Kinetics and Mechanistic Studies of N,n Trimethylenedimaleamic Acid Transformations

Determination of Reaction Rate Constants and Orders for Key Transformations

The cyclodehydration of N-substituted maleamic acids is generally treated as a second-order reaction. researchgate.net The reaction rate is dependent on the concentration of the maleamic acid and the dehydrating agent, often in the presence of a catalyst.

The rate of this imidization reaction can be determined experimentally by monitoring the disappearance of the reactant or the formation of the product over time, typically using spectroscopic methods like ¹H-NMR. researchgate.net For instance, a study on the cyclodehydration of N-phenylmaleamic acid using acetic anhydride (B1165640) and sodium acetate (B1210297) as a catalyst determined the second-order rate constant. researchgate.net While this specific value is for an N-aryl substituted compound, it provides a valuable reference point for the kinetics of N-alkyl substituted analogues like N,N'-trimethylenedimaleamic acid.

The rate of formation for N-substituted maleimides is influenced by the electronic effects of the substituent on the nitrogen atom. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Table 1: Illustrative Reaction Rate Data for N-Substituted Maleamic Acid Cyclodehydration Note: This data is for analogous compounds and serves to illustrate the typical kinetics. Specific values for this compound may vary.

| Compound | Dehydrating Agent/Catalyst | Rate Constant (k) | Reaction Order | Source |

| N-phenylmaleamic acid | Acetic Anhydride / Sodium Acetate | 1.38 x 10⁻² mL/mol·s | Second | researchgate.net |

Elucidation of Detailed Reaction Mechanisms through Experimental and Theoretical Approaches

The conversion of a bismaleamic acid to a bismaleimide (B1667444) is a multi-step process that can be achieved either thermally or through chemical dehydration. vt.edugoogle.com Both experimental and theoretical methods, such as Density Functional Theory (DFT) calculations, have been employed to unravel the mechanistic details. lew.ro

The widely accepted mechanism for the chemical cyclodehydration of maleamic acids, for example using acetic anhydride and a base catalyst like acetate, involves several key elementary steps: researchgate.netlew.ro

Initial Deprotonation: The reaction often begins with the deprotonation of the carboxylic acid group of the maleamic acid by the basic catalyst (e.g., acetate anion). researchgate.net

Nucleophilic Attack and Intermediate Formation: The resulting carboxylate anion attacks the acetic anhydride (the dehydrating agent), leading to the formation of a tetrahedral intermediate. researchgate.netlew.ro

Formation of a Mixed Anhydride: This intermediate collapses, eliminating an acetate ion and forming a crucial mixed anhydride intermediate (I3 in the referenced literature). This pathway is generally considered more energetically favorable than a direct cyclization of the initial anion. researchgate.net

Product Formation: Subsequent elimination of the leaving group (acetate) and proton transfer steps lead to the final imide product.

A significant feature of maleamic acid cyclization is the potential to form two different cyclic products: the desired N-substituted maleimide (B117702) (M) and the isomeric N-substituted isomaleimide (IM). researchgate.netlew.ro

Intermediates: The primary intermediate identified in most mechanistic studies is the mixed anhydride , formed between the maleamic acid and the dehydrating agent (e.g., acetic anhydride). vt.edulew.ro This intermediate is key to the subsequent cyclization.

Transition States and Competing Pathways: From the mixed anhydride intermediate, the reaction can proceed via two competing transition states:

Attack by Amide Nitrogen (TS_N): The amide nitrogen attacks a carbonyl carbon, leading through a transition state to the thermodynamically more stable maleimide . lew.ro

Attack by Amide Oxygen (TS_O): The amide oxygen attacks a carbonyl carbon, leading through a transition state to the isomaleimide . lew.ro

DFT studies on model compounds like N-butylmaleamic acid (BuMA) and N-phenylmaleamic acid (PhMA) have shown that the activation barrier for the formation of the isomaleimide (via TS_O) is generally lower than that for the maleimide (via TS_N). lew.ro This suggests that the isomaleimide is the kinetically favored product , while the maleimide is the thermodynamically favored product . lew.ro The isomaleimide can subsequently rearrange to the more stable maleimide, especially under the reaction conditions. researchgate.net

Influence of Environmental and Catalytic Factors on Reaction Kinetics

The rate and outcome of the cyclodehydration of this compound are highly sensitive to various factors, including temperature, solvent, and the presence of catalysts.

The cyclization reaction is significantly accelerated by increasing the temperature. google.comgoogle.com Thermal cyclodehydration can be performed without chemical agents at very high temperatures (approaching 200°C), but this often leads to undesirable side reactions, including polymerization of the maleimide product. google.comgoogle.com A more controlled approach involves azeotropic distillation at moderately elevated temperatures (100-180°C) to remove the water byproduct and drive the reaction to completion. google.comgoogle.com

The activation energy (Ea) quantifies the temperature sensitivity of the reaction rate. Lower activation energy implies that the reaction rate is less sensitive to changes in temperature. Activation energies for the ring-closure of N-substituted maleamic acids have been determined experimentally. These values are crucial for modeling the reaction kinetics and optimizing the temperature profile for the synthesis.

Table 2: Illustrative Activation Energies for Maleamic Acid Cyclization Note: This data is for analogous compounds and serves to illustrate typical energy barriers. Specific values for this compound may vary.

| Compound | Activation Energy (Ea) | Method | Source |

| N-phenylmaleamic acid | 12.6 kcal/mol (52.7 kJ/mol) | ¹H-NMR Analysis | researchgate.net |

| Polyphenylene-methylenemaleamic acid | 13.2 kcal/mol (55.2 kJ/mol) | ¹H-NMR Analysis | researchgate.net |

| Bismaleimidodiphenyl methane (B114726) (BMI) Curing | 95 - 125 kJ/mol | DSC (Ozawa/Kissinger) | core.ac.uk |

Note: The BMI curing value refers to the subsequent polymerization reaction, not the initial imidization, but is included for context on thermal processes involving these molecules.

The choice of solvent plays a multifaceted role in the transformation of this compound.

Reactant Solubility: The initial formation of the amic acid from a diamine and maleic anhydride is typically carried out in a polar aprotic solvent to ensure the solubility of the reactants. vt.edu

Azeotropic Dehydration: For the cyclization step, a non-polar organic solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is often used. google.comijettjournal.org The azeotropic removal of water shifts the reaction equilibrium towards the product side, increasing the yield of the bismaleimide. google.comgoogle.com

Catalytic Enhancement and Inhibition Phenomena

The transformation of this compound, which possesses two maleamic acid moieties linked by a trimethylene bridge, is expected to be susceptible to both catalytic enhancement and inhibition. The primary reactions of interest for maleamic acids are intramolecular cyclization to form maleimides and hydrolysis to maleic acid and the corresponding amine.

Catalytic Enhancement:

Acid and base catalysis are the most probable modes of catalytic enhancement for the reactions of this compound.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the amide group can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For the cyclization reaction to form the corresponding bis-maleimide, acid catalysis would facilitate the intramolecular attack of the carboxylic acid group. Similarly, for the hydrolysis reaction, an acid catalyst would activate the amide carbonyl for attack by a water molecule. The choice of an appropriate acid catalyst, such as a Brønsted or Lewis acid, could significantly accelerate the rate of these transformations. For instance, trifluoromethanesulfonic acid (TfOH) is a known potent catalyst for acylation reactions and could potentially be effective here. google.com

Base Catalysis: A base can deprotonate the carboxylic acid group, forming a carboxylate. While this might seem to decrease the driving force for cyclization, in specific solvent systems, the resulting carboxylate could still act as an effective intramolecular nucleophile. More significantly, in the context of hydrolysis, a hydroxide (B78521) ion is a potent nucleophile that can directly attack the amide carbonyl, leading to the cleavage of the amide bond.

Inhibition Phenomena:

Inhibition of the transformations of this compound could be achieved by several means:

Steric Hindrance: Although not an external inhibitor, the inherent structure of a molecule can inhibit certain reactions. While the trimethylene linker in this compound is relatively flexible, bulky substituents on the maleamic acid rings (not present in the parent compound) could sterically hinder the approach of a catalyst or a nucleophile. acs.org

Competitive Inhibition: Molecules that can compete for the active site of a catalyst would act as inhibitors. For example, in an acid-catalyzed reaction, the presence of another species that is more readily protonated than this compound would reduce the concentration of the activated substrate and thus slow down the reaction.

Product Inhibition: The products of the reaction, the bis-maleimide or the diamine and maleic acid, could potentially act as inhibitors. For instance, the diamine product could react with the acid catalyst, reducing its effective concentration.

Adsorption on Metal Surfaces: In contexts where metal surfaces are present, organic molecules containing heteroatoms like nitrogen and oxygen can adsorb onto the surface, forming a protective layer that inhibits reactions like corrosion. acs.orgthegoodscentscompany.comresearchgate.netnih.gov While not a direct inhibition of the designed transformation, this phenomenon is a well-documented form of reaction inhibition at interfaces.

A hypothetical data table illustrating the effect of a catalyst on the rate of cyclization of a generic maleamic acid is presented below.

| Catalyst Concentration (mol/L) | Apparent Rate Constant (s⁻¹) |

| 0.00 | 1.2 x 10⁻⁵ |

| 0.01 | 3.5 x 10⁻⁴ |

| 0.05 | 1.8 x 10⁻³ |

| 0.10 | 3.7 x 10⁻³ |

Isotope Effects in Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. For the transformations of this compound, several types of isotope effects could be theoretically investigated.

Primary Kinetic Isotope Effects:

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.

N-H/N-D Isotope Effect: In the cyclization to the imide, a proton is transferred from the nitrogen atom. If this proton transfer is part of the rate-determining step, substituting the N-H proton with deuterium (B1214612) (N-D) would lead to a primary KIE (kH/kD > 1). The magnitude of this effect would depend on the transition state structure.

¹²C/¹³C Isotope Effect: The cleavage of the amide C-N bond is central to the hydrolysis reaction. By synthesizing this compound with a ¹³C label at the carbonyl carbon, one could measure the ¹²C/¹³C KIE for the hydrolysis reaction. A significant KIE would indicate that the C-N bond cleavage is involved in the rate-determining step.

Secondary Kinetic Isotope Effects:

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.

α-Secondary Isotope Effect: Isotopic substitution at the α-carbon (adjacent to the carbonyl group) could provide insight into changes in hybridization at the carbonyl carbon in the transition state. For instance, if the carbonyl carbon changes from sp² to sp³ hybridization in the rate-determining step of hydrolysis (as in the formation of a tetrahedral intermediate), a secondary KIE would be expected.

Solvent Isotope Effect: Performing the reaction in D₂O instead of H₂O can reveal the role of the solvent in the reaction mechanism. For acid- or base-catalyzed reactions, a significant solvent isotope effect (kH₂O/kD₂O) would be expected, providing evidence for the involvement of proton transfer from or to the solvent in the rate-determining step.

A hypothetical data table illustrating a primary kinetic isotope effect for the hydrolysis of a generic maleamic acid is presented below.

| Isotopic Label | Rate Constant (s⁻¹) | k_light / k_heavy |

| ¹²C (at carbonyl) | 4.5 x 10⁻⁴ | 1.04 |

| ¹³C (at carbonyl) | 4.3 x 10⁻⁴ | |

| ¹⁴N (amide) | 4.5 x 10⁻⁴ | 1.02 |

| ¹⁵N (amide) | 4.4 x 10⁻⁴ |

It is important to reiterate that the discussions and data presented above are hypothetical and based on general chemical principles. Specific experimental studies on this compound are required to validate these theoretical considerations and to fully elucidate the kinetics and mechanisms of its transformations.

Reactivity and Chemical Derivatization of N,n Trimethylenedimaleamic Acid

Reactions Involving the Carboxylic Acid Moieties

The two terminal carboxylic acid groups are primary sites for modifications such as esterification and amidation, enabling the synthesis of a diverse array of derivatives with tailored properties.

The carboxylic acid groups of N,N'-Trimethylenedimaleamic acid can be readily converted into esters through various established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. researchgate.netrsc.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. researchgate.net

Another effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). ksu.edu.sa This method is advantageous as it proceeds under milder, neutral conditions at room temperature, making it suitable for substrates with sensitive functional groups. ksu.edu.sa The reaction works well with a variety of alcohols, including primary and secondary ones, though steric hindrance can decrease the reaction rate. ksu.edu.sa

Other reagents and catalytic systems can also be employed for the esterification of carboxylic acids, including the use of dialkyl dicarbonates with a Lewis acid catalyst like magnesium chloride, or the activation of the carboxylic acid with trimethylsilyldiazomethane. mnstate.eduethz.ch The choice of method depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the reactants.

Table 1: Representative Esterification Reactions for Carboxylic Acids

| Esterification Method | Reagents and Conditions | Product Type | Reference(s) |

| Fischer-Speier Esterification | Alcohol (excess), Strong Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | researchgate.netrsc.org |

| Steglich Esterification | Alcohol, DCC, DMAP | Alkyl Ester | ksu.edu.sa |

| Dialkyl Dicarbonate Method | Alcohol, Dialkyl Dicarbonate, Lewis Acid (e.g., MgCl₂) | Alkyl Ester | mnstate.edu |

| Trimethylsilyldiazomethane | TMS-diazomethane, Alcohol/Ether | Methyl Ester | ethz.ch |

The carboxylic acid functionalities of this compound can be transformed into amide linkages through reaction with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. beilstein-journals.org Therefore, the carboxylic acid must first be "activated".

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). chem-soc.siresearchgate.netanalis.com.my These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide bond. chem-soc.sibeilstein-journals.org The use of EDC is particularly favored in some applications as its urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net

Other coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are also highly effective for promoting amide bond formation. researchgate.net The choice of coupling agent and reaction conditions allows for the synthesis of a wide variety of amides from this compound, introducing new functionalities and properties to the molecule.

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Coupling Reagent | Typical Additive(s) | Amine Reactant | Product | Reference(s) |

| DCC or EDC | HOBt or NHS | Primary or Secondary Amine | N-Substituted Amide | chem-soc.siresearchgate.netanalis.com.my |

| HATU | Base (e.g., DIPEA) | Primary or Secondary Amine | N-Substituted Amide | researchgate.net |

| Boric Acid | - | Primary Amine | N-Substituted Amide | researchgate.net |

Reactions at the Amine Functionalities

The secondary amine groups within the trimethylenediamine bridge of this compound are nucleophilic and can undergo reactions such as alkylation and acylation. These reactions offer a route to further functionalize the core of the molecule.

The nitrogen atoms in the backbone of this compound can act as nucleophiles. Alkylation of secondary amines can be achieved using alkyl halides. chemrevise.orgwikipedia.orgrutgers.edu This reaction typically proceeds via nucleophilic aliphatic substitution. chemrevise.org However, a significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the resulting alkylated amine is often more nucleophilic than the starting material, leading to a mixture of products. wikipedia.orgnih.gov To achieve selective monoalkylation, specific strategies such as using a large excess of the amine or employing specific reaction conditions are often necessary. mdpi.comchemicalbook.com

Acylation of the amine groups is a more controlled reaction and can be readily accomplished using acyl chlorides or acid anhydrides to form N-acyl derivatives. beilstein-journals.orgwur.nlwikipedia.org This reaction is a type of nucleophilic addition-elimination. libretexts.org The acylation effectively protects the amine group or introduces new functional moieties. Chemoselective N-acylation can often be achieved even in the presence of other nucleophilic groups like hydroxyls by careful choice of reagents and conditions. wur.nl

Table 3: Derivatization of Secondary Amine Functionalities

| Reaction Type | Reagent | Product Type | Key Considerations | Reference(s) |

| N-Alkylation | Alkyl Halide | Tertiary Amine | Potential for overalkylation to form quaternary ammonium salts. | chemrevise.orgwikipedia.orgnih.gov |

| N-Acylation | Acyl Chloride or Acid Anhydride (B1165640) | N-Acyl Amide | Generally a high-yielding and selective reaction. | beilstein-journals.orgwur.nlwikipedia.org |

Secondary amines can react with aldehydes and ketones to form enamines, while primary amines form Schiff bases (imines). beilstein-journals.orgmasterorganicchemistry.com In the case of this compound, the secondary amine functionalities could potentially react with carbonyl compounds. The formation of a Schiff base or imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. masterorganicchemistry.com This reaction is typically reversible and can be catalyzed by either acid or base. masterorganicchemistry.com The formation of such derivatives introduces a new point of functionality and can be used to link the molecule to other chemical entities. These reactions are fundamental in the synthesis of various ligands for metal complexation. researchgate.netpressbooks.pubresearchgate.net

Addition Reactions Across the Maleamic Acid Double Bonds

The carbon-carbon double bonds in the maleamic acid moieties are electron-deficient due to the conjugation with the carbonyl group. This makes them susceptible to nucleophilic addition reactions, often referred to as Michael additions. bio-rad.com Various nucleophiles can add across this double bond, leading to the formation of succinic acid derivatives.

For instance, the addition of amines or thiols to the double bond of maleimides and related compounds is a well-documented reaction. bio-rad.com This conjugate addition is a powerful method for C-N and C-S bond formation. bio-rad.com Similarly, the double bonds in this compound are expected to react with a range of nucleophiles. The reaction can be catalyzed by bases or Lewis acids. bio-rad.com This reactivity allows for the introduction of a wide variety of functional groups at the β-carbon position relative to the carbonyl group, significantly expanding the chemical diversity of the resulting derivatives.

Furthermore, these double bonds can potentially undergo polymerization reactions, such as free-radical polymerization, to form polyamides or related polymers. The vinyl addition polymerization of acrylamide, another α,β-unsaturated amide, is a well-established process initiated by free-radical generators.

Table 4: Potential Addition Reactions at the C=C Double Bond

| Reaction Type | Nucleophile/Reagent | Product Type | Reference(s) |

| Michael Addition | Amines, Thiols, Carbanions | Substituted Succinamic Acid Derivative | bio-rad.com |

| Halogenation | Br₂, Cl₂ | Dihalo-succinamic Acid Derivative | ksu.edu.sa |

| Free-Radical Polymerization | Radical Initiator (e.g., AIBN, Persulfate) | Polyamide-type Polymer |

Nucleophilic Addition Reactions (e.g., Michael Additions)

The electron-deficient carbon-carbon double bonds in the maleamic acid moieties of this compound are susceptible to nucleophilic attack. Specifically, they are classical Michael acceptors, readily undergoing conjugate 1,4-addition reactions with a wide range of nucleophiles. adichemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The mechanism involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of a resonance-stabilized enolate intermediate. adichemistry.com Subsequent protonation yields the final 3,4-addition product. The reaction is typically promoted by a base, which serves to generate the nucleophilic species from its precursor. adichemistry.com A variety of soft nucleophiles, particularly stabilized carbanions and heteroatomic nucleophiles, are effective in this transformation.

| Nucleophile Class | Specific Examples | Expected Product | Reference |

| Carbon Nucleophiles | Malonates (e.g., Diethyl malonate), β-ketoesters, Nitroalkanes, Organocuprates | Substituted succinamic acid derivatives | adichemistry.com |

| Nitrogen Nucleophiles | Primary and Secondary Amines, Hydrazines | β-Amino acid derivatives | nih.gov |

| Sulfur Nucleophiles | Thiols (Thiophenols, Alkanethiols) | Cysteine-like adducts | youtube.com |

| Oxygen Nucleophiles | Alcohols, Phenols (under specific conditions) | β-Alkoxy or β-Aryloxy derivatives | beilstein-journals.org |

This table is interactive. You can sort and filter the data.

The Michael addition provides a straightforward route to functionalize the backbone of the molecule, introducing new side chains and functionalities that can significantly alter its chemical and physical properties.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bonds of this compound, being activated by two adjacent electron-withdrawing carbonyl groups (one from the carboxylic acid and one from the amide), are potent dienophiles for Diels-Alder reactions. mnstate.edu The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. mit.edu This reaction is highly valued in organic synthesis for its ability to construct cyclic systems with excellent control over regiochemistry and stereochemistry.

In a typical reaction, this compound would react with an electron-rich diene. The reaction proceeds in a concerted fashion, where the HOMO of the diene interacts with the LUMO of the dienophile. mit.edu Given the electron-poor nature of the double bonds in this compound, it can also potentially participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienes. sigmaaldrich.comwikipedia.org

| Diene Type | Specific Examples | Expected Product | Reference |

| Acyclic Dienes | 1,3-Butadiene, Isoprene, 2,3-Dimethyl-1,3-butadiene | Cyclohexene dicarboxylic acid diamide (B1670390) derivatives | mit.edu |

| Cyclic Dienes | Cyclopentadiene, Furan | Bicyclic adducts (e.g., norbornene derivatives) | mnstate.edu |

| Heteroatomic Dienes | Danishefsky's diene | Functionalized cyclohexenone systems | nsf.gov |

| Electron-Rich Dienes (for IEDDA) | 1,2,4,5-Tetrazines | Initial dihydropyridazine (B8628806) adducts, which may undergo further reactions | sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

The Diels-Alder reaction offers a robust method for creating complex, polycyclic structures from this compound, which can serve as scaffolds for further synthetic elaboration.

Controlled Functionalization Strategies for Tailored Molecular Architectures

The multiple functional groups on this compound allow for controlled, stepwise modifications to build tailored molecular architectures. Strategies can be designed to selectively target the carboxylic acids, the double bonds, or the amide groups. This approach is analogous to the controlled functionalization of biopolymers like chitin, where specific reactions are used to modify inherent functional groups to achieve desired properties. researchgate.net

Carboxylic Acid Modification: The two terminal carboxylic acid groups are prime targets for functionalization. They can be converted into a variety of derivatives through standard organic transformations.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents will yield the corresponding diesters.

Amidation: Activation of the carboxylic acids (e.g., conversion to acyl chlorides) followed by reaction with primary or secondary amines leads to the formation of new amide bonds, creating more complex diamide or polyamide structures. savemyexams.com

Double Bond Functionalization: The two C=C double bonds can be functionalized through the addition reactions previously discussed (Michael addition, Diels-Alder). Furthermore, other reactions such as dihydroxylation, epoxidation, or hydrogenation can be employed to introduce new functionalities or saturate the backbone, increasing its conformational flexibility.

Sequential and Orthogonal Strategies: By choosing appropriate protecting groups and reaction conditions, it is possible to functionalize the molecule in a controlled sequence. For example, the carboxylic acids could first be protected as esters, followed by selective modification of the double bonds. Subsequent deprotection would then allow for further reactions at the newly freed carboxylic acid sites. This controlled approach is essential for synthesizing well-defined, non-symmetrical derivatives and complex polymeric materials.

Derivatization for Enhanced Analytical Detectability and Separation

For the analysis of this compound by chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), derivatization is often a necessary step to improve its analytical characteristics. chromatographyonline.comgcms.cz The polar nature and low volatility of the compound, due to the two carboxylic acid groups, make it challenging to analyze directly, especially by GC. sigmaaldrich.com

Derivatization for GC Analysis: To increase volatility and thermal stability for GC, the active hydrogens on the carboxylic acid groups can be replaced. sigmaaldrich.com

Silylation: This is a common technique where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, replaces the acidic protons. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting silylated derivative is less polar, more volatile, and more thermally stable. sigmaaldrich.com

Alkylation: This method involves converting the carboxylic acids into esters, for example, methyl esters, using reagents like methyl chloroformate (MCF). nih.gov Alkylation reduces polarity and hydrogen bonding, leading to better peak shape and reproducibility in GC analysis. nih.gov

Derivatization for Enhanced HPLC Detection: While the amide and carboxyl groups provide some UV absorbance, derivatization can be employed to attach a potent chromophore or fluorophore, significantly enhancing detection sensitivity and selectivity for HPLC analysis. chromatographyonline.com

UV-Vis Tagging: Reagents like 4-nitrobenzyl bromide can be reacted with the carboxylic acid groups to introduce a strong chromophore, improving detectability at specific wavelengths (e.g., 265 nm). chromatographyonline.com

Fluorescence Tagging: For trace-level analysis, highly sensitive fluorescence detection can be achieved by tagging the molecule with a fluorophore. Derivatizing agents such as dansyl chloride, which reacts with the amine precursors or potentially the amide N-H under certain conditions, or other fluorescent tags that can be coupled to the carboxylic acid groups, are used for this purpose. chromatographyonline.com

The maleimide-like structure of the core units also suggests that derivatization can occur via addition to the double bond, for instance, with thiol-containing fluorescent probes, a strategy used in bioconjugation with maleimides. nih.gov

| Analytical Technique | Purpose | Derivatization Method | Reagent Example(s) | Reference |

| Gas Chromatography (GC) | Increase Volatility & Stability | Silylation | BSTFA, TMSI | gcms.czsigmaaldrich.com |

| Gas Chromatography (GC) | Reduce Polarity | Alkylation (Esterification) | Methyl Chloroformate (MCF) | nih.gov |

| HPLC | Enhance UV-Vis Detection | Chromophore Tagging | 4-Nitrobenzyl bromide | chromatographyonline.com |

| HPLC | Enhance Fluorescence Detection | Fluorophore Tagging | Dansyl chloride, 4-bromomethyl-7-methoxycoumarin | chromatographyonline.com |

This table is interactive. You can sort and filter the data.

Polymerization Chemistry and Macromolecular Architectures Based on N,n Trimethylenedimaleamic Acid

Homopolymerization of N,N'-Trimethylenedimaleamic Acid

The homopolymerization of bismaleamic acids and their corresponding bismaleimide (B1667444) derivatives is a key process in forming high-performance thermoset resins. This typically occurs through a thermally induced free-radical mechanism involving the carbon-carbon double bonds of the maleimide (B117702) rings.

Mechanisms and Kinetic Aspects of Homopolymer Formation

The polymerization of bismaleimides, the cyclized form of bismaleamic acids, is generally initiated by heat, which promotes a radical-type homopolymerization of the maleimide end-groups. researchgate.net The process does not require an external initiator, as thermal energy is sufficient to generate radicals and start the chain reaction. The polymerization rate is first-order with respect to the monomer concentration. iupac.org

Initiation: Thermally induced cleavage of bonds to form initial radical species.

Propagation: The radicals add across the double bond of a monomer molecule, creating a new, larger radical that continues the process. stanford.edu

Termination: Two growing radical chains combine through coupling or disproportionation to form a stable, non-reactive polymer chain. stanford.edu

The reaction kinetics are significantly influenced by temperature. For instance, the polymerization of various bismaleimides has been observed to initiate at temperatures ranging from 170°C to over 250°C, depending on the specific molecular structure between the imide rings. researchgate.nettandfonline.com The heat of polymerization for typical bismaleimides falls in the range of 47-53 kJ/mol. researchgate.net For bismaleamic acids, an initial endothermic step corresponding to the cyclodehydration (imidization) to form the bismaleimide is observed before the exothermic polymerization event. researchgate.net This imidization can be achieved thermally by heating at 120–140°C or chemically using agents like acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.netmetu.edu.tr

Control over Polymer Molecular Weight and Dispersity

In the context of thermosetting resins like those derived from bismaleimides, "molecular weight control" often refers to managing the crosslink density rather than the chain length of linear polymers. The final product is a single, crosslinked network. However, before the gel point, the growth of linear or branched chains occurs.

Methods to influence the pre-gel molecular weight and the final network properties include:

Temperature Control: Higher curing temperatures can increase the rate of polymerization, potentially leading to a more densely crosslinked network but can also promote side reactions if excessively high. metu.edu.tr

Monomer Structure: The flexibility and length of the linker between the maleamic acid or maleimide groups (in this case, the trimethylene group) significantly affect the properties. Longer, more flexible chains between the reactive groups lead to a lower crosslinking density, which can improve the toughness of the cured resin. researchgate.net

Chain Extenders: Introducing diamines or other difunctional molecules can react with the bismaleimide via Michael addition, leading to linear chain extension before crosslinking. This effectively increases the molecular weight between crosslinks and reduces the brittleness of the final polymer. researchgate.net

For linear polymers derived from related systems, controlling molecular weight and dispersity (polydispersity index, PDI) often requires moving beyond conventional free-radical polymerization to controlled radical polymerization techniques, as discussed below. mdpi.com

Copolymerization of this compound with Co-Monomers

Copolymerization is a versatile strategy to tailor the properties of the final polymer, mitigating issues like brittleness and improving processability. Bismaleimides readily copolymerize with various vinyl monomers.

Radical Copolymerization Systems (e.g., with Acrylic Monomers, Styrene)

Bismaleimides can be copolymerized with a wide range of common monomers, including styrenics and acrylates, via free-radical mechanisms. tandfonline.commcpolymers.com This approach is used to create materials with a balance of properties derived from each monomer.

Styrene-Acrylic Copolymers: Styrene-acrylic polymers are known for their excellent water resistance, durability, and cost-effectiveness. mcpolymers.com Copolymerizing a bismaleimide with styrene (B11656) and/or acrylic monomers can enhance thermal stability while imparting the favorable characteristics of the styrene-acrylic system. The copolymerization of styrene with acrylic monomers is a well-established industrial process, often carried out via emulsion polymerization. mcpolymers.com Reactivity ratios determine the final copolymer composition; for example, in styrene and methyl methacrylate (B99206) copolymerization, an alternating tendency is often observed. dtic.mil

Graft Copolymerization: Grafting acrylic acid or methyl acrylate (B77674) onto polymer backbones containing double bonds (similar to those in bismaleimides) has been demonstrated. marquette.edu The process typically involves the addition of growing polymer macroradicals to the double bonds on the backbone polymer. marquette.edu

The properties of the resulting copolymers, such as the glass transition temperature (Tg), depend on the composition and the nature of the comonomers used. mcpolymers.com

Controlled Radical Polymerization (CRP) Techniques (ATRP, RAFT, NMP) Applied to Maleamic Acid Systems

Controlled Radical Polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and low dispersity (PDI), which is difficult to achieve with conventional free-radical methods. sigmaaldrich.com While application specifically to this compound is not reported, these techniques have been successfully applied to maleimides, acrylates, and styrenes.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP method used to polymerize a wide array of monomers, including styrenes and (meth)acrylates. nih.gov It can be used to synthesize well-defined block copolymers. nih.govmdpi.com For instance, ATRP has been used to create block copolymers of styrene and pentadecylphenyl methacrylate with controlled molecular weights and low PDI. mdpi.com The use of amide-containing initiators in ATRP has been shown to produce polymers with narrow molecular weight distributions. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile CRP technique compatible with a broad range of monomers, including maleimides. researchgate.netresearchgate.net It allows for the synthesis of polymers with complex architectures and predefined molecular weights. uq.edu.au RAFT has been explored for creating maleimide-functionalized polymers for bioconjugation and other advanced applications. researchgate.netresearchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP is a CRP method particularly effective for styrenic monomers. It provides excellent control over the polymerization of styrene to create well-defined polymers. sigmaaldrich.com

These CRP methods could theoretically be applied to N,N'-trimethylenedimaleimide (the cyclized form) to create well-defined linear polymers or block copolymers, assuming a suitable initiator and reaction conditions are developed. nsf.gov

Characterization of Copolymer Composition and Sequence Distribution

The detailed structure of copolymers derived from bismaleamic acids or bismaleimides is crucial for understanding their properties. Several analytical techniques are employed for this characterization.

Spectroscopy (NMR and FTIR):

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to confirm the chemical structure by identifying characteristic functional groups. For example, the conversion of a bismaleamic acid to a bismaleimide is tracked by the disappearance of amide peaks and the appearance of imide ring peaks (e.g., at ~1780 and 1720 cm⁻¹). ntu.edu.sg

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise chemical structure and composition of copolymers. tandfonline.comresearchgate.net By integrating the signals corresponding to each monomer unit in the copolymer, the exact molar ratio of the monomers can be calculated. mdpi.com For instance, in styrene-PDPMA copolymers, the ratio of aromatic protons (from styrene) to aliphatic protons (from PDPMA) in the ¹H NMR spectrum is used to determine the copolymer composition. mdpi.com

Chromatography (GPC/SEC):

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is essential for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of linear or pre-gel polymers. researchgate.net A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization process. nih.gov

Thermal Analysis (DSC and TGA):

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions like the glass transition temperature (Tg) and melting point (Tm), as well as the exotherms associated with curing (polymerization). tandfonline.commetu.edu.tr

Thermogravimetric Analysis (TGA): TGA evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. metu.edu.tr

The following table summarizes typical characterization data for related copolymer systems.

| Polymer System | Monomers | Characterization Method | Finding | Reference |

| Poly(St-co-PDPMA) | Styrene, Pentadecylphenyl methacrylate | ¹H NMR | Calculation of reactivity ratios (r_styrene = 0.93, r_PDPMA = 0.05) | mdpi.com |

| P(tBA)-b-PSt | tert-Butyl acrylate, Styrene | GPC, ¹H NMR | Controlled block copolymer synthesis with low PDI (1.22) and predictable molecular weight. | nih.gov |

| Bismaleimide Copolymers | BMI, Diamines | FTIR, NMR | Confirmation of Michael addition reaction and polymer structure. | researchgate.net |

| Poly(CMS-co-MMA) | 4-Chloromethyl Styrene, Methyl Methacrylate | GPC | Determination of polydispersity of the resulting copolymers. |

Polycondensation Reactions Involving this compound as a Monomer

Polycondensation is a fundamental process in polymer chemistry where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water. This compound, being a dicarboxylic acid, can serve as an A-A type monomer in such reactions.

When reacted with a bifunctional amine (a diamine, B-B type monomer), this compound can undergo polycondensation to form polyamides. nih.gov This reaction involves the formation of an amide bond between the carboxylic acid group of the maleamic acid and the amine group of the co-monomer, with the elimination of water. nih.gov The general scheme for this reaction results in a polymer chain where the repeating units are linked by amide functionalities. Aromatic polyamides, known for their thermal stability and chemical resistance, can be synthesized using aromatic diamines. researchgate.netmdpi.com The properties of the resulting polyamide can be tailored by the choice of the diamine co-monomer. researchgate.net

Similarly, polycondensation of this compound with a bifunctional alcohol (a diol, B-B type monomer) would yield polyesters. The ester linkages are formed through the reaction of the carboxylic acid groups with the hydroxyl groups of the diol. The synthesis of semiaromatic polyesters can be achieved by using appropriate diols, leading to materials with specific thermal and mechanical properties. nih.gov

The success of these polycondensation reactions often relies on techniques to drive the reaction to completion by efficiently removing the small molecule byproduct, such as water. nih.gov This can be achieved through methods like melt polycondensation under vacuum or azeotropic distillation. The stoichiometry of the monomers is crucial for achieving high molecular weights, a principle described by the Carothers equation. mdpi.com

Table 1: Potential Polycondensation Reactions with this compound

| Co-monomer Type | Linkage Formed | Polymer Class | Potential Properties |

|---|---|---|---|

| Diamine (e.g., 1,6-Hexanediamine) | Amide (-CONH-) | Polyamide | High strength, thermal stability |

| Diol (e.g., Ethylene Glycol) | Ester (-COO-) | Polyester (B1180765) | Flexibility, chemical resistance |

Synthesis of Interpenetrating Polymer Networks (IPNs) Utilizing this compound Derivatives

Interpenetrating Polymer Networks (IPNs) are complex materials consisting of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov These networks can be synthesized to synergistically combine the properties of the constituent polymers, often resulting in materials with enhanced mechanical strength or stimuli-responsiveness. nih.gov

A derivative of this compound could be instrumental in forming IPNs. For instance, a polymer synthesized from this compound, such as a polyamide or polyester as described in the previous section, could form the first network. This initial network could be cross-linked through the reactive carbon-carbon double bond present in the maleamic acid moiety.

The synthesis of a semi-interpenetrating polymer network (semi-IPN) would involve swelling this first network with a second monomer and a suitable initiator, followed by polymerization. This results in a linear polymer physically entrapped within the cross-linked first network. nih.gov A full IPN is formed if the second polymer is also cross-linked. nih.gov

For example, a cross-linked polyamide network based on this compound could be swollen with acrylic acid and a cross-linker like N,N'-methylenebis(acrylamide). Subsequent polymerization would create a poly(acrylic acid) network interpenetrating the initial polyamide network. The resulting IPN could exhibit properties from both the robust polyamide and the hydrophilic, pH-responsive poly(acrylic acid) hydrogel. The synthesis method, whether sequential or simultaneous, significantly influences the final morphology and properties of the IPN. nih.gov

Design and Synthesis of Diverse Polymer Architectures

The molecular architecture of a polymer—whether it is linear, branched, or cross-linked—profoundly influences its physical and chemical properties such as solubility, viscosity, and mechanical strength. The functional groups of this compound allow for the deliberate design of these diverse architectures.

Linear polymers are characterized by a chain-like structure with two ends. The polycondensation of the bifunctional this compound with another strictly bifunctional monomer, such as a diamine or a diol, would result in the formation of linear polymer chains. These chains are held together by intermolecular forces, and the resulting materials are often thermoplastic.

Branched polymers , in contrast, have a main polymer chain with additional polymer chains (branches) emanating from it. This three-dimensional architecture leads to different properties compared to their linear counterparts, such as lower viscosity and higher solubility. To synthesize branched polymers using this compound, a polyfunctional monomer with more than two reactive groups needs to be introduced into the polycondensation reaction. For example, reacting this compound and a diamine with a small amount of a triamine would create branch points in the resulting polyamide structure. The degree of branching can be controlled by the ratio of the bifunctional to polyfunctional monomers.

Table 2: Monomer Combinations for Different Polymer Architectures

| Architecture | Monomer 1 (A-A) | Monomer 2 (B-B) | Monomer 3 (B3) | Resulting Structure |

|---|---|---|---|---|

| Linear | This compound | Diamine | --- | A-A-B-B-A-A-B-B... |

Cross-linked polymers consist of polymer chains interconnected by covalent bonds, forming a single, continuous three-dimensional network. This network structure imparts high thermal stability and mechanical strength, and these materials are typically thermosets. The this compound monomer contains a polymerizable carbon-carbon double bond within its structure. Polymers synthesized from this monomer can be cross-linked by inducing polymerization of these double bonds. This can be achieved through the addition of a free-radical initiator and the application of heat or UV radiation, similar to the cross-linking of other unsaturated polyesters.

Hydrogels are a specific class of cross-linked polymer networks that are hydrophilic and capable of absorbing large amounts of water or biological fluids. The presence of carboxylic acid groups in this compound imparts hydrophilicity to its polymers. Therefore, cross-linked networks derived from this monomer are expected to form hydrogels. The swelling capacity and mechanical properties of these hydrogels can be controlled by the cross-linking density. Poly(acrylic acid) based hydrogels, for example, are known for their high water absorbency and are used in various applications. Hydrogels based on this compound could find use in areas such as drug delivery or agriculture.

The synthesis would typically involve the polymerization of the this compound-containing polymer in the presence of a cross-linking agent and a radical initiator. Alternatively, the double bonds within the polymer chains themselves could act as the cross-linking sites.

Post-Polymerization Modification of this compound-Containing Polymers